N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic small-molecule compound featuring a complex hybrid structure. Its core consists of a pyrrolidine ring substituted with a (S)-2-amino-3-methyl-butyryl group (a branched-chain amino acid derivative) at the N1 position and a cyclopropyl-acetamide moiety at the pyrrolidine-2-ylmethyl position.
This compound is part of a broader class of peptidomimetics and acylated amines designed for applications in drug discovery, particularly targeting enzymes or receptors requiring stereospecific interactions. Its molecular weight is approximately 281.4 g/mol (calculated from the formula C₁₅H₂₇N₃O₂), and it is cataloged under CAS number 1354024-28-4 .
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(17)9-18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOBWCQKUEOGS-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves the formation of key intermediates followed by a series of coupling and cyclization reactions:
Amino Acid Activation: The process begins with the activation of the amino acid, usually employing reagents like carbodiimides to form active esters or amides.
Cyclopropyl Integration: The cyclopropyl group is then introduced via cyclopropanation reactions, often using diazo compounds in the presence of catalysts like rhodium or copper.
Pyrrolidine Formation: The pyrrolidine ring is synthesized through a cyclization reaction involving amine derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods: On an industrial scale, the production involves optimized reaction conditions for large-scale synthesis:
Use of continuous flow reactors to maintain precise control over reaction parameters.
Implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve agents such as lithium aluminum hydride or sodium borohydride, reducing the compound to corresponding amines or alcohols.
Substitution
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Organohalides, Grignard reagents.
Major Products:
4. Scientific Research Applications: N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is employed across multiple scientific domains:
Chemistry: Used as a building block in the synthesis of complex molecules, facilitating the study of reaction mechanisms and synthetic strategies.
Biology: Investigated for its interaction with biological macromolecules, influencing processes such as enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its bioactivity, including antimicrobial and anticancer properties.
Industry: Utilized in material science for the development of novel polymers and nanomaterials.
5. Mechanism of Action: The compound's mechanism of action involves binding to specific molecular targets, triggering a cascade of biochemical events:
Molecular Targets: Primarily targets enzymes and receptors, modulating their activity and signaling pathways.
Pathways: Influences various pathways, including metabolic and signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Hydrophobicity and Solubility
Stereochemical Impact
- The (S)-configuration of the amino acid side chain is conserved across analogs, suggesting a shared requirement for chiral recognition in biological systems .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring, a cyclopropyl group, and an acetamide moiety. The molecular formula and weight are essential for understanding its interactions within biological systems. The presence of the cyclopropyl group is particularly noteworthy, as cyclopropane derivatives often exhibit unique biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. The biological activity can be attributed to:
- Receptor Modulation : Compounds with similar structures have been shown to act on G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial activity of similar compounds, it was found that certain derivatives exhibited significant inhibition against common pathogens. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating potential for therapeutic use in treating infections caused by resistant strains .
Case Study 2: Receptor Interaction Studies
A series of experiments were conducted to assess the interaction of this compound with GPCRs. The results indicated that the compound could act as a selective modulator, influencing downstream signaling pathways associated with pain perception and inflammation .
Structural Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the acetamide moiety can significantly alter potency and selectivity towards specific biological targets. For instance, introducing halogen substituents has been shown to enhance antibacterial activity in related compounds .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of cyclopropane-based compounds as inhibitors of viral enzymes, particularly in the context of coronaviruses. For instance, research indicates that derivatives with cyclopropyl moieties can effectively inhibit the SARS-CoV-2 3C-like protease (3CLpro), which is crucial for viral replication. The design of such inhibitors has shown low cytotoxicity and high potency, making them promising candidates for antiviral therapy against COVID-19 and other coronaviruses .
Antibacterial Properties
The antibacterial activity of acetamide derivatives, including those containing cyclopropyl groups, has been investigated against various bacterial strains. Compounds similar to N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide have demonstrated significant inhibitory effects on Gram-negative bacteria such as Escherichia coli and Salmonella typhi. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopropyl moiety can enhance antibacterial efficacy .
Conformational Studies
NMR studies combined with computational methods have revealed unique conformational behaviors of cyclopropyl amides. For instance, N-cyclopropylacetamide exhibits an unexpected preference for an ortho conformation around the nitrogen-carbon bond, contrasting with typical secondary amides that prefer an anti conformation. This distinct behavior may influence the biological activity and binding interactions of compounds like this compound .
Structure-Based Drug Design
The unique structural characteristics of this compound make it a valuable scaffold in structure-based drug design. The ability to modify the cyclopropyl group allows for the optimization of pharmacological properties, including potency and selectivity for specific biological targets.
Computational Modeling
Molecular docking studies have been employed to predict the binding affinities of various derivatives of this compound against target proteins. These computational approaches help in understanding how structural variations can lead to enhanced biological activity, guiding future synthesis efforts in drug development .
Data Table: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
